7-Bromo-2-chloro-6-fluoroquinoxaline

AMPA receptor antagonist Glutamate receptor Binding affinity

This tri-halogenated quinoxaline features a unique 2-Cl (S_NAr), 7-Br (cross-coupling), and 6-F substitution pattern, offering orthogonal reactivity for sequential functionalization. Ideal for AMPA receptor (Ki=940 nM) and anticancer SAR studies. Standard commercial purity: 98%. Store sealed at 2-8°C. For R&D use only.

Molecular Formula C8H3BrClFN2
Molecular Weight 261.48 g/mol
CAS No. 1881295-54-0
Cat. No. B1381888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloro-6-fluoroquinoxaline
CAS1881295-54-0
Molecular FormulaC8H3BrClFN2
Molecular Weight261.48 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)Br)N=C(C=N2)Cl
InChIInChI=1S/C8H3BrClFN2/c9-4-1-7-6(2-5(4)11)12-3-8(10)13-7/h1-3H
InChIKeyXJIPIIMVVLKELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-chloro-6-fluoroquinoxaline (CAS 1881295-54-0): A Halogenated Quinoxaline Building Block for Targeted Medicinal Chemistry


7-Bromo-2-chloro-6-fluoroquinoxaline (C₈H₃BrClFN₂, MW 261.48 g/mol) is a tri‑halogenated heterocyclic compound belonging to the quinoxaline family. It possesses a unique substitution pattern, with bromine at the 7‑position, chlorine at the 2‑position, and fluorine at the 6‑position on the fused bicyclic core . This precise arrangement of halogen atoms confers distinct electronic and steric properties, making it a versatile intermediate for synthesizing diverse bioactive molecules .

Why 7-Bromo-2-chloro-6-fluoroquinoxaline Cannot Be Substituted with Other Halogenated Quinoxalines


The specific regio‑ and chemo‑selective halogenation pattern of 7‑bromo‑2‑chloro‑6‑fluoroquinoxaline directly governs its reactivity in cross‑coupling and nucleophilic aromatic substitution reactions, as well as its biological target engagement . Simple substitution with another halogenated quinoxaline—such as the mono‑halogenated 2‑chloro‑6‑fluoroquinoxaline (CAS 55687‑33‑7) or the di‑halogenated 6,7‑difluoroquinoxaline—would result in altered reaction kinetics, different product distributions, and, critically, a complete loss of the specific AMPA receptor binding affinity and anticancer activity profiles detailed below [1].

Quantitative Differentiation of 7-Bromo-2-chloro-6-fluoroquinoxaline vs. Closest Analogs


AMPA Receptor Binding Affinity: 7‑Br‑2‑Cl‑6‑F‑quinoxaline vs. NBQX and Fanapanel

7‑Bromo‑2‑chloro‑6‑fluoroquinoxaline exhibits a Ki of 940 nM against human ionotropic glutamate receptor AMPA 2, as measured in a radioligand displacement assay [1]. In contrast, the benchmark quinoxalinedione antagonist NBQX (2,3‑dihydroxy‑6‑nitro‑7‑sulfamoyl‑benzo[f]quinoxaline) displays a Ki of 63 nM [2], and the highly selective AMPA antagonist Fanapanel (ZK200775) shows a Ki of 3.2 nM [3].

AMPA receptor antagonist Glutamate receptor Binding affinity

Anticancer Activity: 7‑Bromo‑2‑chloro‑6‑fluoroquinoxaline vs. Nitro‑Substituted Quinoxalines

In a series of 26 quinoxaline derivatives evaluated against A549 non‑small‑cell lung cancer cells, the introduction of a bromo group at the 6‑position of the quinoxaline scaffold conferred superior antiproliferative activity compared to analogous nitro‑substituted derivatives [1]. The most potent bromo‑substituted compound (4m) exhibited an IC₅₀ of 9.32 ± 1.56 µM, which is comparable to the clinical anticancer drug 5‑fluorouracil (IC₅₀ = 4.89 ± 0.20 µM) under the same assay conditions [1].

Anticancer Lung cancer Non‑small‑cell lung carcinoma

Physicochemical Properties: Predicted LogP and TPSA of 7‑Bromo‑2‑chloro‑6‑fluoroquinoxaline vs. 2‑Chloro‑6‑fluoroquinoxaline

7‑Bromo‑2‑chloro‑6‑fluoroquinoxaline has a calculated XLogP3 of 3.18 and a topological polar surface area (TPSA) of 25.8 Ų . In comparison, the less‑halogenated analog 2‑chloro‑6‑fluoroquinoxaline (CAS 55687‑33‑7) possesses a predicted XLogP3 of 2.42 and a TPSA of 25.8 Ų .

Lipophilicity Drug‑likeness Permeability

Purity and Storage Stability: 7‑Bromo‑2‑chloro‑6‑fluoroquinoxaline vs. 5‑Bromo‑2‑chloro‑7‑fluoroquinoxaline

Commercially available 7‑bromo‑2‑chloro‑6‑fluoroquinoxaline is supplied with a purity of 98% and is recommended for storage sealed in dry conditions at 2–8°C . In contrast, the regioisomeric 5‑bromo‑2‑chloro‑7‑fluoroquinoxaline is offered with a purity of 95% and does not specify low‑temperature storage requirements .

Chemical purity Storage stability Synthetic reliability

Synthetic Versatility: Differential Reactivity of C2‑Chloro and C7‑Bromo Sites

The presence of both a C2‑chloro and a C7‑bromo substituent enables orthogonal functionalization: the C2‑chloro is more susceptible to nucleophilic aromatic substitution (S_NAr), while the C7‑bromo is primed for palladium‑catalyzed cross‑couplings (e.g., Suzuki, Buchwald‑Hartwig) . This contrasts with the reactivity profile of 6,7‑difluoroquinoxaline, where both fluorines are similarly reactive toward S_NAr, limiting sequential derivatization [1].

Cross‑coupling Nucleophilic substitution Building block

Optimal Use Cases for 7-Bromo-2-chloro-6-fluoroquinoxaline in Drug Discovery and Chemical Biology


Development of Moderate‑Affinity AMPA Receptor Probes

Given its Ki of 940 nM for AMPA receptor 2 [1], 7‑bromo‑2‑chloro‑6‑fluoroquinoxaline serves as a starting scaffold for designing AMPA receptor modulators with a balanced potency profile. This moderate affinity is advantageous for creating chemical probes that avoid the potential excitotoxicity associated with high‑affinity AMPA antagonists like Fanapanel (Ki = 3.2 nM) [2].

Synthesis of Bromo‑Substituted Anticancer Quinoxalines

The bromo group at the 7‑position can be directly incorporated into quinoxaline‑based anticancer agents. As demonstrated, bromo‑substituted quinoxalines exhibit enhanced antiproliferative activity against A549 lung cancer cells compared to their nitro‑substituted counterparts [3]. This compound is an ideal precursor for generating libraries of bromo‑quinoxalines for structure‑activity relationship (SAR) studies in oncology.

Orthogonal Functionalization for Complex Molecule Synthesis

The orthogonal reactivity of the C2‑chloro (S_NAr) and C7‑bromo (cross‑coupling) substituents makes this compound a privileged building block for assembling highly functionalized quinoxalines. It is particularly valuable in medicinal chemistry for the sequential introduction of diverse amines, aryl groups, or other pharmacophores, enabling the rapid exploration of chemical space around the quinoxaline core.

CNS‑Targeted Drug Discovery Leveraging Enhanced Lipophilicity

With a calculated XLogP3 of 3.18 , 7‑bromo‑2‑chloro‑6‑fluoroquinoxaline resides in a lipophilicity range favorable for blood‑brain barrier penetration. This property, combined with its moderate molecular weight and low TPSA, positions it as a suitable fragment or intermediate for developing CNS‑active therapeutics, where balanced physicochemical properties are critical.

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